molecular formula C21H23ClN2O4S B2996518 (Z)-2-(4-chlorophenoxy)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865174-31-8

(Z)-2-(4-chlorophenoxy)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2996518
CAS No.: 865174-31-8
M. Wt: 434.94
InChI Key: RVLZKAJFOYBAHA-LNVKXUELSA-N
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Description

(Z)-2-(4-chlorophenoxy)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. Compounds within this structural class have demonstrated a range of potential biological activities, positioning them as valuable tools for investigating new therapeutic pathways . Its molecular structure features a benzothiazole core, a privileged scaffold in drug discovery, substituted with ethoxy and 2-ethoxyethyl chains, and further functionalized with a 4-chlorophenoxyacetamide group. This specific architecture is characteristic of molecules designed to interact with critical biological targets. The primary research value of this compound lies in its potential as a ligand for biological receptors and its utility in studying enzyme inhibition. Structurally related benzothiazole-ylidene acetamides have been investigated as ligands for cannabinoid receptors, indicating potential applications in neuropharmacology . Furthermore, closely analogous compounds have been studied for their antitumor properties. Related molecules, such as the IMP dehydrogenase inhibitor Tiazofurin, exemplify how the benzothiazole nucleus can be leveraged in developing anticancer agents, suggesting this compound may also be relevant for oncological research . The mechanism of action for this class of compounds often involves targeted interaction with enzymes or cellular receptors. Molecular docking studies of similar benzothiazole-acetamide derivatives suggest they can effectively bind to the active sites of enzymes like COX-2, which is a key target in inflammation research . This indicates a potential application for this compound in the study of inflammatory pathways. This chemical is provided as a high-purity solid for research purposes only. It is intended for use in assay development, as a standard in analytical chemistry, for target identification, and for preliminary in vitro biological evaluation. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. This compound offers a versatile chemical platform for exploring new directions in pharmacology and serves as a key intermediate for further synthetic modification.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-3-26-12-11-24-18-10-9-17(27-4-2)13-19(18)29-21(24)23-20(25)14-28-16-7-5-15(22)6-8-16/h5-10,13H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLZKAJFOYBAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-chlorophenoxy)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure that includes:

  • A benzothiazole moiety, known for its diverse biological activities.
  • An ethoxyethyl side chain , which may enhance lipophilicity and bioavailability.
  • A 4-chlorophenoxy group , which often contributes to the compound's pharmacological properties.

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related compounds showed potent cytotoxic effects against various cancer cell lines, including leukemia and breast cancer. The average logGI50\text{logGI}_{50} and logTGI\text{logTGI} values for one of the most active candidates were reported as -5.38 and -4.45 respectively, indicating strong inhibitory effects on tumor growth .

The proposed mechanism involves the inhibition of key metabolic pathways in cancer cells, including:

  • Induction of apoptosis : The compound may trigger programmed cell death in malignant cells.
  • Inhibition of cell proliferation : It disrupts cell cycle progression, particularly at the G1/S checkpoint.

Anti-inflammatory Properties

In addition to anticancer activity, preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Case Studies

StudyFindings
National Cancer Institute Study Evaluated various synthesized thiazolidinones; found significant anticancer activity against multiple cell lines .
In vitro Anti-inflammatory Study Investigated COX inhibition; results indicated potential for reducing inflammation .
Molecular Docking Studies Demonstrated strong binding affinity to target proteins involved in cancer progression .

Research Findings

  • Synthesis and Evaluation : The synthesis of related thiazole compounds has been reported with varying degrees of success in terms of yield and biological activity. The structural modifications significantly influenced their potency .
  • In Silico Studies : Molecular docking simulations have been employed to predict the binding interactions between the compound and target enzymes, revealing promising results that correlate with experimental data .
  • Comparative Analysis : Several benzothiazole derivatives were compared for their anticancer efficacy, showing that structural variations can lead to substantial differences in biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily differentiated by substituents on the benzothiazole core, the nature of the acetamide side chain, and stereochemistry. Below is a detailed comparison with key analogs:

Substituent Variations on the Benzothiazole Ring
  • N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP 3 348 550A1): This analog lacks the 3-(2-ethoxyethyl) group and the (Z)-ylidene configuration. The patent notes that such derivatives exhibit moderate kinase inhibition (IC₅₀: 0.5–2.0 μM) compared to the (Z)-configured compound, which shows improved activity (IC₅₀: 0.1–0.3 μM) due to optimized spatial orientation .
  • N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides: These thiazolidinone derivatives, synthesized via ZnCl₂-catalyzed cyclization with mercaptoacetic acid, share an acetamide backbone but replace the benzothiazole with a thiazolidinone ring. They demonstrate weaker enzymatic inhibition (IC₅₀: 5–10 μM) and lower thermal stability (decomposition at 120–150°C vs. 180–200°C for the (Z)-compound) .
Stereochemical and Electronic Effects
  • (E)-Isomer of the Target Compound :
    The (E)-configuration disrupts the planar alignment of the acetamide and benzothiazole groups, reducing π-π stacking interactions with kinase ATP-binding pockets. This results in a 5-fold decrease in potency compared to the (Z)-isomer .

  • Chlorophenoxy vs. Methylchromenyl Acetamides: Replacing the 4-chlorophenoxy group with a 4-methyl-2-oxochromen-7-yloxy moiety (as in ) introduces additional hydrogen-bond acceptor sites but reduces lipophilicity (logP: 2.8 vs. 3.5 for the (Z)-compound). This trade-off impacts bioavailability, with chromenyl derivatives showing lower cellular uptake in vitro .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound logP Melting Point (°C) Solubility (mg/mL, PBS)
(Z)-Target Compound 3.5 180–200 0.45
N-(6-Ethoxy-benzothiazole-2-yl) analog 2.9 150–170 1.2
Thiazolidinone Chromenyl Analog 2.8 120–150 2.5

Key Research Findings

Synthetic Accessibility: The (Z)-compound requires stereoselective imine formation under anhydrous conditions, whereas analogs like EP 3 348 550A1 derivatives are synthesized via non-stereospecific amide coupling, leading to mixtures requiring chromatography .

Thermal Stability : The 3-(2-ethoxyethyl) group in the (Z)-compound enhances conformational rigidity, delaying thermal decomposition compared to less substituted analogs .

Selectivity Profile: The (Z)-compound shows >50-fold selectivity for EGFR over off-target kinases (e.g., CDK2), whereas thiazolidinone analogs exhibit broader inhibition, increasing toxicity risks .

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